molecular formula C16H13Cl2NO5 B4399737 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate

Cat. No. B4399737
M. Wt: 370.2 g/mol
InChI Key: SFBFKJBIFWQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate, also known as DCQA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCQA is a derivative of the well-known anti-inflammatory drug, aspirin, and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. This compound has also been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. In addition, this compound has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and viral infections.

Scientific Research Applications

4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate has shown potential applications in scientific research, particularly in the fields of cancer and viral infections. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-viral properties, inhibiting the replication of the hepatitis B virus.

properties

IUPAC Name

[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5/c1-8(20)24-13-4-3-9(5-14(13)23-2)16(22)19-10-6-11(17)15(21)12(18)7-10/h3-7,21H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBFKJBIFWQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate
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4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate
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4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate
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4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate
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4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate
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4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate

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